![molecular formula C27H39N3O2 B14420090 3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) CAS No. 79940-01-5](/img/structure/B14420090.png)
3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) is a complex organic compound characterized by its unique structure, which includes acridine and diethylpropan-1-amine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) typically involves multi-step organic reactions. The process begins with the preparation of acridine derivatives, followed by the introduction of diethylpropan-1-amine groups through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine derivatives: Compounds with similar acridine structures.
Diethylpropan-1-amine derivatives: Compounds with similar diethylpropan-1-amine groups.
Uniqueness
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) is unique due to its specific combination of acridine and diethylpropan-1-amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
79940-01-5 |
|---|---|
Formule moléculaire |
C27H39N3O2 |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
3-[6-[3-(diethylamino)propoxy]acridin-3-yl]oxy-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C27H39N3O2/c1-5-29(6-2)15-9-17-31-24-13-11-22-19-23-12-14-25(21-27(23)28-26(22)20-24)32-18-10-16-30(7-3)8-4/h11-14,19-21H,5-10,15-18H2,1-4H3 |
Clé InChI |
LMIYQXPRAFDODK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


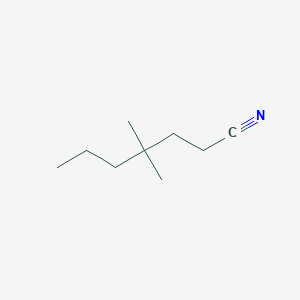
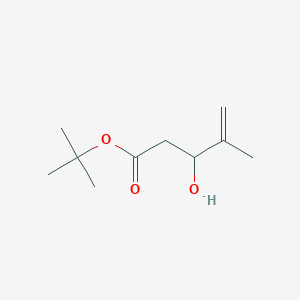

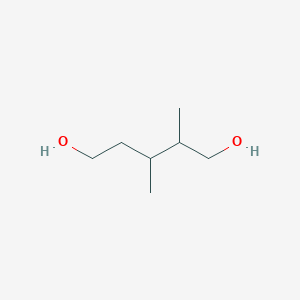
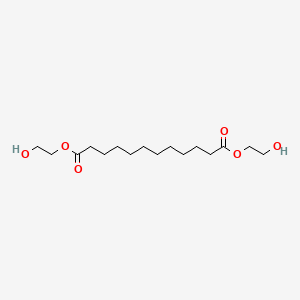
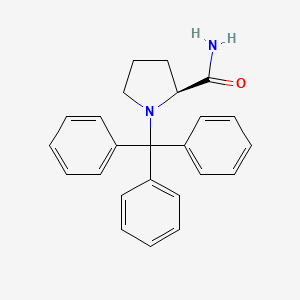
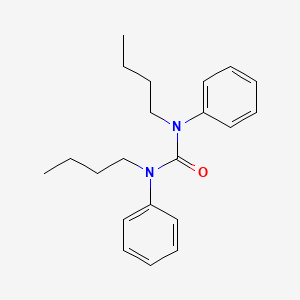
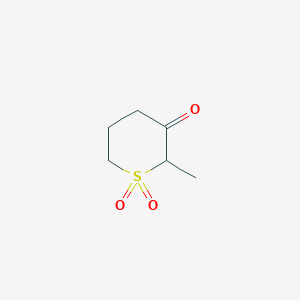
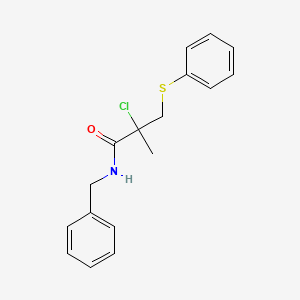
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
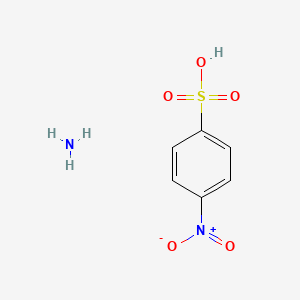
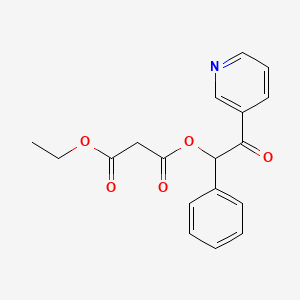

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)
